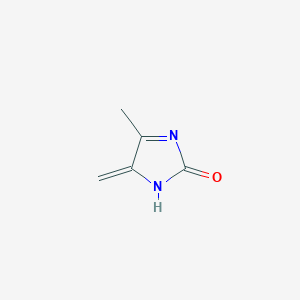
4-Methyl-5-methylideneimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-methylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with a methyl group at the 4-position and a methylene group at the 5-position. This compound is of significant interest due to its unique structural properties and its role as a catalytic component in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-methylideneimidazol-2-one typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-methylideneimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
4-Methyl-5-methylideneimidazol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-methylideneimidazol-2-one involves its role as a catalytic component in enzymes. Specifically, it acts as the prosthetic group in ammonia lyase enzymes, facilitating the elimination of ammonia from amino acids to form unsaturated products . The electrophilic chemistry catalyzed by this compound has been studied extensively, providing insights into its molecular targets and pathways .
Comparison with Similar Compounds
4-Methylimidazole: Similar to this compound but lacks the methylene group.
5-Methylimidazole: Similar but lacks the methyl group at the 4-position.
Uniqueness: this compound is unique due to its dual substitution, which imparts distinct chemical properties and reactivity. Its role as a catalytic component in enzymes also sets it apart from other imidazole derivatives .
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methyl-5-methylideneimidazol-2-one |
InChI |
InChI=1S/C5H6N2O/c1-3-4(2)7-5(8)6-3/h1H2,2H3,(H,6,8) |
InChI Key |
PTHAKJFCMIAMFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)NC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



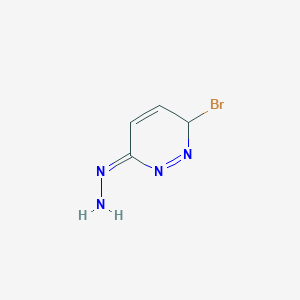
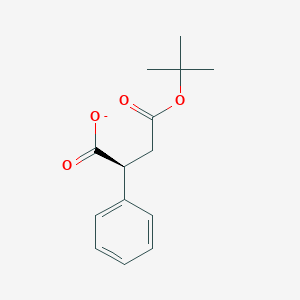

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
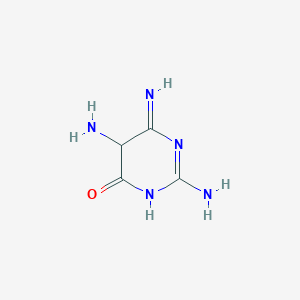
![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)

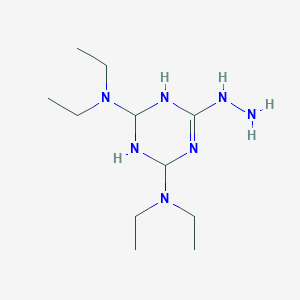
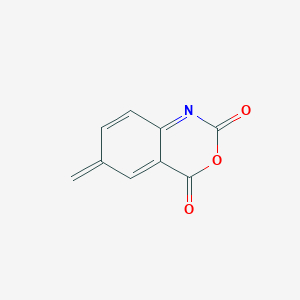
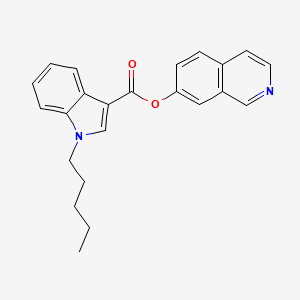
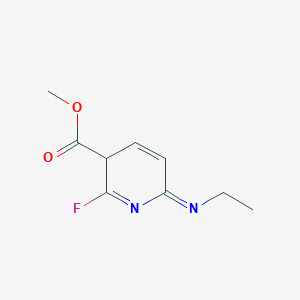
![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)
